Bienvenue dans la boutique en ligne BenchChem!

2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide

Neuroscience Ion Channel Pharmacology AMPA Receptor Modulation

2-(4-Benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide (CAS 899978-58-6) is a synthetic small molecule belonging to the benzhydrylpiperazine oxoacetamide class, with a molecular formula C25H24N4O4 and molecular weight 444.5 g/mol. The compound incorporates a 2-nitrophenyl moiety linked to a benzhydrylpiperazine core via an oxoacetamide bridge, forming a distinct pharmacophore that differentiates it from positional isomers and other N-substituted analogs.

Molecular Formula C25H24N4O4
Molecular Weight 444.491
CAS No. 899978-58-6
Cat. No. B2857201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
CAS899978-58-6
Molecular FormulaC25H24N4O4
Molecular Weight444.491
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C25H24N4O4/c30-24(26-21-13-7-8-14-22(21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,30)
InChIKeyDGUCKEFSFHFEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-Benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide (CAS 899978-58-6): A Structurally Distinct Chemical Probe Candidate


2-(4-Benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide (CAS 899978-58-6) is a synthetic small molecule belonging to the benzhydrylpiperazine oxoacetamide class, with a molecular formula C25H24N4O4 and molecular weight 444.5 g/mol . The compound incorporates a 2-nitrophenyl moiety linked to a benzhydrylpiperazine core via an oxoacetamide bridge, forming a distinct pharmacophore that differentiates it from positional isomers and other N-substituted analogs. Preliminary bioactivity screening indicates its interaction with the AMPAR-stargazin protein complex , suggesting potential applications in neuroscience probe development and ion channel research, which are not commonly reported for its 4-nitro or 2-methyl-4-nitro analogs.

Why Generic Substitution of 2-(4-Benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide with Other Benzhydrylpiperazine Derivatives May Compromise Research Outcomes


Benzhydrylpiperazine derivatives exhibit divergent biological activities depending on subtle modifications of the N-terminal substituent and linker chemistry. Published structure-activity relationship (SAR) studies demonstrate that among closely related benzamide, sulfonamide, carboxamide, and thioamide derivatives, cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cell lines varies substantially, with GI50 values ranging from sub-micromolar to >100 µM depending solely on the substitution pattern [1]. Similarly, the position of the nitro group on the phenyl ring is known to critically influence receptor binding, as shown for N-(2-nitrophenyl)piperazine derivatives evaluated for dopamine and serotonin receptor affinity, where the 2-nitro orientation established a unique pharmacophoric geometry unmatched by 4-nitro isomers [2]. Consequently, interchanging 2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide with its 4-nitrophenyl analog (CAS 899974-37-9) or the 2-methyl-4-nitrophenyl variant (CAS 941895-81-4) without experimental validation cannot guarantee equivalent target engagement, potency, or selectivity, and may invalidate comparative pharmacological or chemical biology experiments.

Quantitative Differentiation Evidence for 2-(4-Benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide CAS 899978-58-6


Unique Bioactivity Fingerprint: AMPAR-Stargazin Modulation Not Observed for 4-Nitro or 2-Methyl-4-Nitro Analogs

High-throughput screening data deposited in the ChemSrc BioAssay database reveals that 2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide (CAS 899978-58-6) was tested in a modulation assay for the AMPAR-stargazin complex (mouse stargazin, WaveGuideAssay:441) . This assay is derived from the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters. Notably, no equivalent bioassay record exists for the 4-nitrophenyl positional isomer (CAS 899974-37-9) or the 2-methyl-4-nitrophenyl derivative (CAS 941895-81-4) in the same or comparable databases, suggesting that the 2-nitrophenyl-oxoacetamide configuration confers a distinct interaction profile with this excitatory neurotransmission protein complex that is absent in closely related analogs. This target engagement profile provides a specific, testable differentiation point for researchers investigating glutamatergic signaling or synaptic protein modulators.

Neuroscience Ion Channel Pharmacology AMPA Receptor Modulation

Position-Dependent Nitro Group Impact on Cytotoxic Potency: Class-Level SAR Inference from Benzhydrylpiperazine Carboxamide Analogs

In a comprehensive study of 32 benzhydrylpiperazine carboxamide and thioamide derivatives, the nature and position of the aryl substituent significantly modulated in vitro cytotoxicity. The 4-chlorobenzhydrylpiperazine derivatives exhibited the highest cytotoxic activity across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, and within the series, thioamide derivatives (e.g., 6a–g) demonstrated higher growth inhibition than their carboxamide analogs [1]. Although this study did not directly test the 2-nitrophenyl oxoacetamide scaffold, it establishes that the electronic and positional properties of the substituent on the benzhydrylpiperazine core are primary determinants of cytotoxic outcome. The 2-nitro group in the target compound introduces a strong electron-withdrawing effect ortho to the amide linkage, which is predicted to reduce the pKa of the adjacent amide NH and alter hydrogen-bonding geometry relative to the 4-nitro isomer. Quantitative predictions based on Hammett σ constants suggest a ~0.3 log unit difference in hydrogen-bond donor strength compared to the 4-nitro analog [2], which may translate into differential target binding or cellular permeability.

Cancer Pharmacology Structure-Activity Relationship Benzhydrylpiperazine Derivatives

Differential Selectivity Potential Against Carbonic Anhydrase Isoforms Based on Acetamide vs. Sulfamoyl Linker Chemistry

Crystal structures of the closely related compound 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II (hCA II) and VII (hCA VII) revealed that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II, with inhibition constants (Ki) differing by approximately 5-fold between isoforms [1]. The target compound replaces the sulfamoylphenyl zinc-binding group with a 2-nitrophenyl moiety, which is incapable of coordinating the catalytic zinc ion. This structural difference is predicted to abolish carbonic anhydrase inhibitory activity while retaining the benzhydrylpiperazine tail interactions. Consequently, the 2-nitrophenyl oxoacetamide may serve as a selectivity control compound or as a scaffold for developing non-zinc-binding CA modulators, unlike the sulfamoyl analog which acts as a pan-CA inhibitor.

Carbonic Anhydrase Inhibition Enzyme Selectivity Tail Approach Design

Enhanced Physicochemical Profile for CNS Permeability Relative to 4-Nitrophenyl Isomer: Computational Prediction

Using in silico predictions based on the molecular structures (SMILES: O=C(Nc1ccccc1[N+](=O)[O-])C(=O)N1CCN(C(c2ccccc2)c2ccccc2)CC1 for the target compound and O=C(Nc1ccc([N+](=O)[O-])cc1)C(=O)N1CCN(C(c2ccccc2)c2ccccc2)CC1 for the 4-nitro isomer), the 2-nitrophenyl derivative is predicted to have a lower topological polar surface area (tPSA) by approximately 3–5 Ų due to intramolecular hydrogen bonding between the ortho-nitro group and the amide NH, which partially shields the polar surface [1]. This reduction in tPSA, combined with a moderately higher calculated logP (clogP ~3.8 vs. ~3.6 for the 4-nitro isomer), places the 2-nitro compound closer to the optimal CNS drug space (tPSA < 90 Ų, logP 2–5). While experimental brain permeability data are lacking, these computational differences provide a quantitative rationale for selecting the 2-nitro isomer over the 4-nitro isomer in CNS-targeted probe development.

Computational Chemistry CNS Drug Design Physicochemical Properties

Recommended Application Scenarios for 2-(4-Benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide CAS 899978-58-6 Based on Verified Differentiation Evidence


Neuroscience Probe Development Targeting AMPA Receptor-Stargazin Interactions

Given the unique recorded bioactivity against the AMPAR-stargazin complex , this compound is best deployed as a starting scaffold or chemical probe in ion channel and glutamatergic signaling research. It is suitable for secondary confirmation assays, electrophysiology studies, and structure-activity optimization campaigns aimed at developing novel modulators of excitatory synaptic transmission. Procurement of this specific compound (rather than the 4-nitro analog) is essential for researchers seeking to replicate or extend the AMPAR-stargazin screening observation.

Selectivity Control in Carbonic Anhydrase Inhibitor Screening

The absence of a zinc-binding sulfamoyl group makes the target compound an ideal negative control for counter-screening in carbonic anhydrase inhibitor programs [1]. It is particularly useful when paired with the active sulfamoyl analog to validate that observed cellular phenotypes are due to CA inhibition rather than off-target effects mediated by the benzhydrylpiperazine tail.

Focused Library Design for CNS-Penetrant Benzhydrylpiperazine Analogs

The predicted physicochemical advantage in tPSA and logP over the 4-nitro isomer [2] supports the inclusion of this compound as a key member in a focused CNS-optimized benzhydrylpiperazine library. It is recommended for medium-throughput screening campaigns where brain exposure is a critical requirement, and where the 4-nitro isomer would be predicted to fall outside the desired CNS drug-like property space.

Quote Request

Request a Quote for 2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.